molecular formula C11H14N2O4S B10968268 Ethyl [(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino](oxo)acetate

Ethyl [(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino](oxo)acetate

Cat. No.: B10968268
M. Wt: 270.31 g/mol
InChI Key: DBXHJQJGVZQZIV-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE is a complex organic compound that belongs to the class of thienyl derivatives This compound is characterized by the presence of an ethyl ester group, an aminocarbonyl group, and a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diene and sulfur.

    Introduction of Aminocarbonyl Group: The aminocarbonyl group can be introduced via an amination reaction using reagents like ammonia or primary amines.

    Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

    Final Coupling: The final step involves coupling the thienyl ring with the aminocarbonyl and ethyl ester groups under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted thienyl derivatives.

Scientific Research Applications

ETHYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE
  • **METHYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE
  • **PROPYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE

Uniqueness

ETHYL 2-{[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-2-OXOACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

ethyl 2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C11H14N2O4S/c1-4-17-11(16)9(15)13-10-7(8(12)14)5(2)6(3)18-10/h4H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

DBXHJQJGVZQZIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=C(S1)C)C)C(=O)N

Origin of Product

United States

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